molecular formula C13H20N2O B1525895 1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol CAS No. 1178839-12-7

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol

Cat. No. B1525895
M. Wt: 220.31 g/mol
InChI Key: NORGSCFXDSAMOJ-UHFFFAOYSA-N
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Description

“1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol” is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.3107 .

Scientific Research Applications

Chemical Synthesis and Derivatives

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol and its derivatives have been extensively studied for their potential in medicinal chemistry. The synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives highlight their significance in inhibiting dopamine uptake and possessing dopaminomimetic properties. Notably, structural modifications, particularly the inclusion of specific amino groups, are crucial for marked antidepressant action. The research shows that nearly all compounds with substituted amino groups tend to decrease spontaneous motility in mice or have no effect, indicating their potential therapeutic applications (Zára-Kaczián et al., 1986).

Anticancer Applications

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol derivatives have shown promise as anticancer agents. The compounds, especially those maintaining the tetrahydroisoquinoline moiety and undergoing modifications on the phenyl ring, have been synthesized and tested for their cytotoxicity on various cancer cell lines. Notably, the 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline exhibited potent cytotoxicity, indicating its potential in cancer therapeutics (Redda et al., 2010).

Pharmacological Evaluation

The synthesis and pharmacological assessment of these compounds have been instrumental in exploring their potential as pharmaceutical agents. Studies have found that certain tetrahydroisoquinoline derivatives show significant bronchodilator activity. Such findings underscore the potential therapeutic applications of these compounds in treating respiratory conditions (Okuda et al., 2012).

properties

IUPAC Name

1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,16)9-15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,16H,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGSCFXDSAMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC2=C(C1)C=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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